molecular formula C18H30O3 B3026239 2-Furannonanoic acid, 5-pentyl- CAS No. 4179-43-5

2-Furannonanoic acid, 5-pentyl-

Cat. No.: B3026239
CAS No.: 4179-43-5
M. Wt: 294.4 g/mol
InChI Key: BJTONYHCPUUWFX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 9-(5-Pentylfuran-2-yl)nonanoic acid is the fatty acid metabolic pathway . This compound is an acyl-CoA or acyl-coenzyme A, more specifically, it is a 9-(5-pentylfuran-2-yl)nonanoic acid thioester of coenzyme A .

Mode of Action

9-(5-Pentylfuran-2-yl)nonanoic acid interacts with its targets by facilitating the transfer of fatty acids from the cytoplasm to mitochondria . This process is essential for the production of fatty acids in cells, which are crucial for cell membrane structure .

Biochemical Pathways

The compound affects the fatty acid metabolic pathway, leading to the production of acetyl-CoA through beta oxidation . Acetyl-CoA can then enter the citric acid cycle, eventually forming several equivalents of ATP . In this way, fats are converted to ATP, or biochemical energy .

Pharmacokinetics

The transport of 9-(5-Pentylfuran-2-yl)nonanoic acid into the mitochondria requires carnitine palmitoyltransferase 1 (CPT1), which converts 9-(5-Pentylfuran-2-yl)nonanoic acid into 9-(5-Pentylfuran-2-yl)nonanoylcarnitine, which gets transported into the mitochondrial matrix . This process impacts the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 9-(5-Pentylfuran-2-yl)nonanoic acid’s action include the production of fatty acids in cells, which are essential for cell membrane structure . Additionally, the compound facilitates the conversion of fats to ATP, providing biochemical energy .

Action Environment

It is known that the compound is found in certain genotypes of hevea brasiliensis latex, suggesting that the plant’s growth conditions could potentially influence the compound’s production and action .

Biochemical Analysis

Biochemical Properties

9-(5-Pentylfuran-2-yl)nonanoic acid is an acyl-CoA or acyl-coenzyme A, more specifically, it is a thioester of coenzyme A . It is an acyl-CoA with an 18 fatty acid group as the acyl moiety attached to coenzyme A . The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .

Cellular Effects

They are valuable minor fatty acids that can have significant effects on cellular processes due to their excellent radical scavenging properties .

Molecular Mechanism

The molecular mechanism of 9-(5-Pentylfuran-2-yl)nonanoic acid involves its role as an acyl-CoA. Acyl-CoA’s are susceptible to beta oxidation, forming, ultimately, acetyl-CoA . Acetyl-CoA can enter the citric acid cycle, eventually forming several equivalents of ATP . In this way, fats are converted to ATP – or biochemical energy .

Temporal Effects in Laboratory Settings

It is known that furan fatty acids can be enriched to a level suited for structure determination by NMR .

Metabolic Pathways

9-(5-Pentylfuran-2-yl)nonanoic acid is involved in the metabolic pathway of acyl-CoA’s. The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells .

Transport and Distribution

It is known that acyl-CoA’s assist in transferring fatty acids from the cytoplasm to mitochondria .

Subcellular Localization

As an acyl-CoA, it is likely to be found in the mitochondria where it participates in the citric acid cycle .

Chemical Reactions Analysis

Scientific Research Applications

Properties

IUPAC Name

9-(5-pentylfuran-2-yl)nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTONYHCPUUWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705941
Record name 9-(5-Pentylfuran-2-yl)nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4179-43-5
Record name 9-(5-Pentylfuran-2-yl)nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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